2-(2-Propan-2-yloxiran-2-yl)furan
Description
2-(2-Propan-2-yloxiran-2-yl)furan is a heterocyclic compound featuring a furan ring fused to an epoxide (oxirane) group substituted with an isopropyl moiety. The furan ring contributes electron-rich aromaticity, while the epoxide introduces reactivity due to its strained three-membered ring.
Properties
CAS No. |
113348-47-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(2-propan-2-yloxiran-2-yl)furan |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(6-11-9)8-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
UFMMAVFVYAFADO-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
Canonical SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
Synonyms |
Furan, 2-[2-(1-methylethyl)oxiranyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 2-(2-Propan-2-yloxiran-2-yl)furan and related furan derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₉H₁₂O₂ | 152.19 g/mol | Furan, Epoxide, Isopropyl | Not provided | High steric hindrance from isopropyl; reactive epoxide |
| 2-(Furan-2-yl)oxirane | C₆H₆O₂ | 110.11 g/mol | Furan, Epoxide | 2745-17-7 | Simpler structure; no alkyl substituents |
| 2-(2-Propenyl)furan | C₇H₈O | 108.14 g/mol | Furan, Allyl | 75135-41-0 | Allyl group enhances conjugation; no epoxide |
| 2-(Butoxymethyl)furan | C₉H₁₄O₂ | 154.21 g/mol | Furan, Ether | Not provided | Ether linkage increases hydrophobicity |
Key Observations :
- The allyl group in 2-(2-Propenyl)furan allows for conjugation, altering electronic properties and reactivity in Diels-Alder or arylation reactions .
Research Findings and Challenges
- Reactivity Studies : Evidence from furan-thiophene comparisons suggests that this compound’s furan ring could facilitate higher yields in metal-catalyzed reactions, though steric effects require optimization .
- Data Limitations : Direct experimental data on the target compound are scarce, necessitating extrapolation from structural analogs. For example, gas chromatography retention indices for 2-(2-Propenyl)furan (e.g., 1181–1226 on CP Sil 8 CB columns) provide a benchmark for predicting the target compound’s behavior .
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